5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carboxamide and its derivatives has been achieved through various methods. One such method involves the use of a new acidic catalyst, 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride {[4CSPy]ZnCl3}, for anomeric based oxidative aromatization . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Scientific Research Applications
Selective Inhibitors Development
Potent and Selective Inhibitors for Protein Kinases : 5-Aminopyrazole-4-carboxamide served as an alternative scaffold to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds showed low nanomolar inhibitory potencies against target enzymes and demonstrated non-toxicity to mammalian cells (Zhang et al., 2014).
Antitumor Activities
Synthesis and Antitumor Activities : 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides underwent reactions yielding pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, which were screened for in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these compounds was also discussed, highlighting their potential as cancer therapeutics (Hafez et al., 2013).
Heterocyclic Compound Synthesis
Novel Routes for Synthesis of Heterocyclic Compounds : Research on the synthesis of diverse heterocyclic compounds involving derivatives of 5-aminopyrazoles has opened new pathways for the creation of compounds with potential pharmacological interest. For instance, reactions involving 5-aminopyrazoles and N-arylmaleimides have shown several possible directions, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides under specific conditions (Rudenko et al., 2011).
Synthesis Methodologies
Innovative Synthesis Methodologies : A clean and rapid synthesis method using montmorillonite K10 as a catalyst for producing 5-aminopyrazole-4-carboxylates and nitriles has been developed. This method highlights the pharmacological significance of pyrazoles, including their use in producing compounds with potential biological activities like phosphodiesterase inhibitors and benzodiazepine receptor antagonists (Reddy et al., 2005).
Antibacterial Activity
Synthesis and Antibacterial Activity of Pyrazolopyridine Derivatives : The synthesis of pyrazolo[3,4-b]pyridine derivatives and their screening against various bacteria revealed that compounds with a carboxamide group at the 5-position showed moderate to good activity. This finding underscores the potential of 5-aminopyrazole-4-carboxamide derivatives in developing new antibacterial agents (Panda et al., 2011).
Mechanism of Action
Target of Action
The primary target of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound acts as a pan-FGFR covalent inhibitor, targeting both wild-type FGFRs and gatekeeper mutants . It binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting FGFRs, it disrupts these processes, particularly in cancer cells where FGFRs are often overexpressed or mutated .
Pharmacokinetics
Its strong suppression of cancer cell proliferation suggests effective bioavailability .
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of various cancer cells .
This compound represents a promising direction for anticancer drug development mediated by FGFRs .
Biochemical Analysis
Biochemical Properties
It has been found that similar 5-amino-pyrazole derivatives can interact with various enzymes and proteins . For instance, some derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors, targeting both wild-type and gatekeeper mutants of FGFRs .
Cellular Effects
Similar 5-amino-pyrazole derivatives have been found to have significant effects on various types of cells . For example, one derivative demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays .
Molecular Mechanism
Similar 5-amino-pyrazole derivatives have been found to irreversibly bind to FGFR1, suggesting a possible mechanism of action .
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-6(8)5(3-10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQIYNNOPJHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361416 | |
Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-24-0 | |
Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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